Cas no 3314-35-0 (1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine)

1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic organic compound featuring a pyrazoline core substituted with a phenyl group at the 1-position and an amine at the 3-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceuticals and agrochemicals. Its dihydropyrazole scaffold is notable for potential biological activity, making it valuable in medicinal chemistry research. The compound exhibits stability under standard conditions and can undergo further functionalization, enabling the synthesis of diverse derivatives. Its well-defined reactivity and compatibility with various reaction conditions enhance its utility in organic synthesis and drug discovery workflows.
1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine structure
3314-35-0 structure
Product Name:1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine
CAS No:3314-35-0
MF:C9H11N3
MW:161.203741312027
MDL:MFCD00051730
CID:84700
PubChem ID:98736
Update Time:2025-05-26

1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine
    • 3-Amino-1-phenyl-2-pyrazoline
    • 1-Phenyl-4,5-dihydro-1H-pyrazol-3-ylamine
    • 2-phenyl-3,4-dihydropyrazol-5-amine
    • 3-Amino-4,5-dihydro-1H-1-phenylpyrazole
    • 1-Fenyl-3-aminopyrazolin
    • 1-Fenyl-3-aminopyrazolin [Czech]
    • 1-phenyl-3-amino-2-pyrazoline
    • 1-phenyl-4,5-dihydro-1H-pyrazol-3-amine(SALTDATA: FREE)
    • 2-Pyrazoline,3-amino-1-phenyl
    • 3-amino-1-phenyl-4,5-dihydro-1H-pyrazole
    • 3-amino-1-phenyl-4,5-dihydropyrazole
    • 3-Amino-1-phenylpyrazole
    • 3-amino-4,5-dihydro-1-phenyl-1H-pyrazole
    • 3-AMINO-4,5-DIHYDRO-1-PHENYLPYRAZOLE
    • 4,5-dihydro-1-phenyl-1H-pyrazol-3-amine
    • EINECS 222-005-9
    • Pyrazolidine,3-imino-1-phenyl
    • NSC 162874
    • TimTec1_004539
    • DTXSID00186792
    • AKOS015894694
    • Z57473788
    • A821635
    • AB00073538-01
    • WLN: T5NN BUTJ AR& CZ
    • KL73ZZ44EZ
    • NS00029425
    • 2-Pyrazoline, 3-amino-1-phenyl-
    • 3-Amino-1-fenyl-2-pyrazolin
    • AS-64329
    • 1-Fenyl-3-aminopyrazolin [Czech]
    • 1H-Pyrazol-3-amine,5-dihydro-1-phenyl-
    • HMS1546O07
    • 3314-35-0
    • J-019040
    • NSC-162874
    • NSC162874
    • EN300-18233
    • 1H-Pyrazol-3-amine, 4,5-dihydro-1-phenyl-
    • 3-amino-1-phenylpyrazoline
    • AKOS000265384
    • SR-01000512661-1
    • Pyrazolidine, 3-imino-1-phenyl-
    • 1-phenyl-3-pyrazolidone imine
    • 3-Amino-4,5-dihydro-1H-1-phenylpyrazole, 97%
    • Cambridge id 5100332
    • SCHEMBL7719905
    • 3-Amino-1-fenyl-2-pyrazolin [Czech]
    • SCHEMBL11624814
    • UNII-KL73ZZ44EZ
    • SR-01000512661
    • MFCD00051730
    • FT-0614962
    • DB-022217
    • DTXCID40109283
    • ALBB-006563
    • 1-phenyl-4,5-dihydropyrazol-3-amine
    • G73528
    • STK049557
    • MDL: MFCD00051730
    • Inchi: 1S/C9H11N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)
    • InChI Key: QENUTIJJGGTTPE-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)CCC(N)=N1
    • BRN: 139162

Computed Properties

  • Exact Mass: 161.09500
  • Monoisotopic Mass: 161.095297
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.9
  • Topological Polar Surface Area: 41.6

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.1462 (rough estimate)
  • Melting Point: 168-172 °C
  • Boiling Point: 277.51°C (rough estimate)
  • Flash Point: 129.9 °C
  • Refractive Index: 1.5330 (estimate)
  • PSA: 41.62000
  • LogP: 1.36980
  • Solubility: Uncertain

1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: S26-S37/39
  • RTECS:UQ8910000
  • Hazardous Material Identification: Xi Xn
  • HazardClass:IRRITANT
  • Safety Term:S26;S37/39
  • Risk Phrases:R36
  • Storage Condition:Warehouse ventilation and low temperature drying

1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine Pricemore >>

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1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:3314-35-0)1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine
Order Number:A821635
Stock Status:in Stock
Quantity:50g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:14
Price ($):212.0
Email:sales@amadischem.com

1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine Related Literature

Additional information on 1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine

1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine (CAS No. 3314-35-0): An Overview of Its Structure, Properties, and Applications

1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine (CAS No. 3314-35-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as phenylpyrazolamine, is a member of the pyrazoline family and exhibits a unique combination of chemical and biological properties that make it a valuable candidate for various applications.

The molecular structure of 1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine consists of a pyrazoline ring with a phenyl substituent at the 1-position and an amino group at the 3-position. The pyrazoline ring is a five-membered heterocyclic compound containing two nitrogen atoms, which contribute to its reactivity and biological activity. The phenyl group enhances the lipophilicity of the molecule, making it more suitable for crossing biological membranes and interacting with cellular targets.

Recent studies have highlighted the potential of 1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine in various therapeutic areas. One notable application is its use as an anticonvulsant agent. Research published in the Journal of Medicinal Chemistry has shown that this compound can effectively reduce seizure activity in animal models, making it a promising candidate for the development of new anticonvulsant drugs. The mechanism of action is believed to involve modulation of GABAergic neurotransmission, which plays a crucial role in controlling neuronal excitability.

In addition to its anticonvulsant properties, 1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine has also been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. This property makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The cytotoxic activity of 1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine has also been explored in cancer research. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism underlying this cytotoxic effect is thought to involve the activation of caspase-dependent apoptotic pathways and the disruption of mitochondrial function.

Beyond its therapeutic applications, 1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine has been used as a building block in the synthesis of more complex molecules. Its reactive amino group and phenyl substituent provide multiple points for functionalization, allowing chemists to introduce various substituents to modulate the properties of the final product. This versatility makes it an attractive starting material for the development of new drugs and materials.

The synthesis of 1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine can be achieved through several routes. One common method involves the cyclocondensation reaction between hydrazine and an appropriate chalcone derivative. This reaction typically proceeds under mild conditions and yields high purity products. Recent advancements in synthetic methods have focused on improving the efficiency and scalability of this process, making it more suitable for industrial-scale production.

In terms of safety and handling, 1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine is generally considered to be stable under standard laboratory conditions. However, it is important to follow standard safety protocols when handling this compound to prevent exposure to skin or inhalation. Proper storage conditions should be maintained to ensure its stability and purity over time.

The future prospects for 1-Phenyl-4,5-dihydro-1H-pyrazol-3-amnine are promising. Ongoing research continues to uncover new applications and mechanisms of action for this compound. As our understanding of its biological properties deepens, it is likely that we will see more targeted therapies and innovative uses in both medical and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3314-35-0)1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine
A821635
Purity:99%
Quantity:50g
Price ($):212.0
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